1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol
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Overview
Description
Preparation Methods
The synthesis of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol typically involves the following steps:
Formation of Quinoxaline Ring: The quinoxaline ring is synthesized by the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Chlorination: The quinoxaline ring is then chlorinated at the 3-position using reagents like thionyl chloride or phosphorus pentachloride.
Piperidin-4-ol Substitution: The chlorinated quinoxaline is reacted with piperidin-4-ol under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(2-Chloroquinoxalin-3-yl)piperidin-4-ol: This compound has a similar structure but with the chlorine atom at the 2-position instead of the 3-position.
1-(3-Bromoquinoxalin-2-yl)piperidin-4-ol: This compound features a bromine atom instead of a chlorine atom at the 3-position.
1-(3-Chloroquinoxalin-2-yl)piperidin-4-methanol: This compound has a methanol group instead of a hydroxyl group at the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the quinoxaline and piperidin-4-ol moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-chloroquinoxalin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-12-13(17-7-5-9(18)6-8-17)16-11-4-2-1-3-10(11)15-12/h1-4,9,18H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXJSMJSVFWPIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3N=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581407 |
Source
|
Record name | 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353257-77-9 |
Source
|
Record name | 1-(3-Chloroquinoxalin-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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